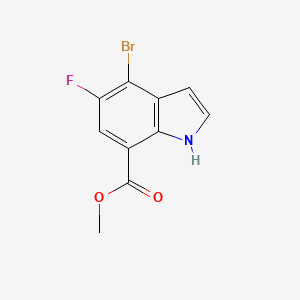
1H-triazole-4,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide is a chemical compound that belongs to the triazole family Triazoles are five-membered ring compounds containing three nitrogen atoms
Chemical Reactions Analysis
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, depending on the context. For example, it may inhibit enzymes involved in metabolic processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
1H-1,2,4-Triazole-3,5-dicarboxylic acid: Another triazole derivative with distinct chemical behavior and uses
Properties
CAS No. |
125810-59-5 |
|---|---|
Molecular Formula |
C4H7N7O2 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2H-triazole-4,5-dicarbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11) |
InChI Key |
YFGFXLNOZXMDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
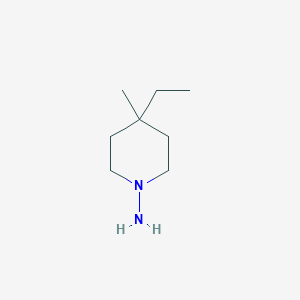
![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
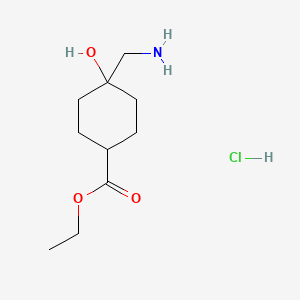
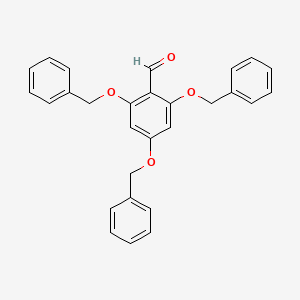
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)

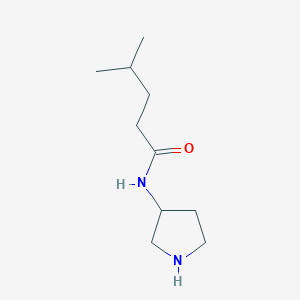

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
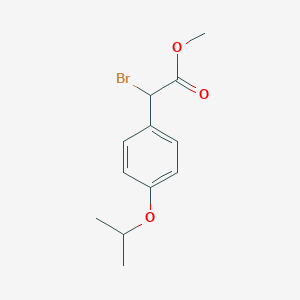
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
